molecular formula C8H13NS B8326525 N,N,2-Trimethyl-3-thiophenemethanamine

N,N,2-Trimethyl-3-thiophenemethanamine

Cat. No. B8326525
M. Wt: 155.26 g/mol
InChI Key: BQEHINYVDCKWBN-UHFFFAOYSA-N
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Patent
US04382929

Procedure details

A solution of N,N,3-trimethyl-3-thiophene carboxamide (1.3 g) in dry diethylether (50 ml) was added to a slurry of lithium aluminium hydride (0.3 g) in dry diethylether (100 ml) at room temperature. The mixture was stirred for 1 hour and then water was added. The mixture was filtered and the filtrate was evaporated to give the title compound (0.75 g) as a colourless oil. The picrate salt was formed in ethanol m.p. 155°.
Name
N,N,3-trimethyl-3-thiophene carboxamide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]([C:5]1(C)[CH:9]=[CH:8][S:7][CH2:6]1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[CH2:19](OCC)C>>[CH3:1][N:2]([CH3:11])[CH2:3][C:5]1[CH:9]=[CH:8][S:7][C:6]=1[CH3:19] |f:1.2.3.4.5.6|

Inputs

Step One
Name
N,N,3-trimethyl-3-thiophene carboxamide
Quantity
1.3 g
Type
reactant
Smiles
CN(C(=O)C1(CSC=C1)C)C
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CC1=C(SC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.